

# In-Vitro Activity of R-95867 Against Gram-Positive Bacteria: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in-vitro activity of R-95867, the active metabolite of the oral carbapenem prodrug **CS-834**, against a range of clinically significant Gram-positive bacteria. The data presented is compiled from key studies evaluating the antibacterial spectrum and potency of this compound.

## Executive Summary

R-95867 demonstrates potent in-vitro activity against a variety of Gram-positive cocci, including methicillin-susceptible *Staphylococcus aureus* (MSSA), penicillin-susceptible and -resistant *Streptococcus pneumoniae*, and other streptococcal species. Its activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and *Enterococcus* species is comparable to or slightly less potent than imipenem. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data and outlines the standard experimental protocols for its determination.

## Quantitative Data Presentation

The in-vitro potency of R-95867 is summarized below. The data is primarily derived from studies on its prodrug, **CS-834**, where the activity of the active metabolite R-95867 was assessed.

Table 1: In-Vitro Activity of R-95867 Against *Staphylococcus* Species

| Bacterial Species                                    | No. of Strains | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Comparator MIC <sub>90</sub> (µg/mL) |
|------------------------------------------------------|----------------|-------------------|---------------------------|---------------------------|--------------------------------------|
| Staphylococcus aureus (Methicillin-Susceptible)      | -              | -                 | ≤0.5                      | ≤0.5                      | Imipenem: -                          |
| Staphylococcus epidermidis (Methicillin-Susceptible) | -              | -                 | ≤0.5                      | ≤0.5                      | Imipenem: -                          |
| Staphylococcus aureus (Methicillin-Resistant)        | -              | 2 to >128         | -                         | -                         | Imipenem: 2 to >128                  |
| Staphylococcus epidermidis (Methicillin-Resistant)   | -              | 2 to >128         | -                         | -                         | Imipenem: 2 to >128                  |

Data sourced from Fukuoka et al. (1998) and Yamaguchi et al. (1998).[\[1\]](#)[\[2\]](#)

Table 2: In-Vitro Activity of R-95867 Against Streptococcus Species

| Bacterial Species                                  | No. of Strains | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Comparator MIC <sub>90</sub> (µg/mL) |
|----------------------------------------------------|----------------|-------------------|---------------------------|---------------------------|--------------------------------------|
| Streptococcus pneumoniae (Penicillin-Susceptible)  | -              | -                 | -                         | ≤1.0                      | Imipenem: ≤1.0                       |
| Streptococcus pneumoniae (Penicillin-Intermediate) | -              | -                 | -                         | ≤1.0                      | Imipenem: ≤1.0                       |
| Streptococcus pneumoniae (Penicillin-Resistant)    | -              | -                 | -                         | ≤1.0                      | Imipenem: ≤1.0                       |
| Streptococcus pyogenes                             | -              | -                 | -                         | ≤1.0                      | Imipenem: ≤1.0                       |
| Streptococcus agalactiae                           | -              | -                 | -                         | ≤1.0                      | Imipenem: ≤1.0                       |

Data sourced from Yamaguchi et al. (1998).[\[3\]](#)

Table 3: In-Vitro Activity of R-95867 Against Enterococcus Species

| Bacterial Species     | No. of Strains | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Comparator MIC <sub>90</sub> (µg/mL) |
|-----------------------|----------------|-------------------|---------------------------|---------------------------|--------------------------------------|
| Enterococcus faecalis | -              | 2 to >128         | -                         | -                         | Imipenem: 2 to >128                  |
| Enterococcus faecium  | -              | 2 to >128         | -                         | -                         | Imipenem: 2 to >128                  |

Data sourced from Yamaguchi et al. (1998).[\[3\]](#)

## Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of R-95867 against Gram-positive bacteria, based on established antimicrobial susceptibility testing protocols.

**Objective:** To determine the lowest concentration of R-95867 that visibly inhibits the growth of a specific bacterial strain.

### Materials:

- R-95867 reference powder
- Gram-positive bacterial isolates (e.g., *Staphylococcus aureus*, *Streptococcus pneumoniae*, *Enterococcus faecalis*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Spectrophotometer
- Incubator (35°C ± 2°C)

**Procedure:**

- Preparation of R-95867 Stock Solution: A stock solution of R-95867 is prepared by dissolving the reference powder in a suitable solvent to a known concentration.
- Serial Dilutions: A two-fold serial dilution of the R-95867 stock solution is performed in CAMHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Inoculation: Each well containing the serially diluted R-95867 and a growth control well (broth only) are inoculated with the standardized bacterial suspension. A sterility control well (broth and drug, no bacteria) is also included.
- Incubation: The inoculated microtiter plates are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of R-95867 at which there is no visible growth of the bacteria. This can be confirmed by reading the optical density at 600 nm using a spectrophotometer.

## Visualizations

## Mechanism of Action

R-95867, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane. The inhibition of these enzymes prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

## General Mechanism of Action of R-95867

[Click to download full resolution via product page](#)

Caption: Mechanism of R-95867 action.

## Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of R-95867 using the broth microdilution method.

## Workflow for MIC Determination (Broth Microdilution)

[Click to download full resolution via product page](#)

Caption: MIC determination workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro and in vivo antibacterial activities of CS-834, a novel oral carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antibacterial Activities of CS-834, a New Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antibacterial activities of CS-834, a new oral carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Vitro Activity of R-95867 Against Gram-Positive Bacteria: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669649#in-vitro-activity-of-r-95867-against-gram-positive-bacteria>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)